molecular formula C13H13N3O4S B2699433 Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate CAS No. 304896-97-7

Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

Cat. No.: B2699433
CAS No.: 304896-97-7
M. Wt: 307.32
InChI Key: SOZTYNOOCQSWJW-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of these atoms contributes to the compound’s diverse biological activities and chemical reactivity .

Preparation Methods

The synthesis of Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can lead to the activation or inhibition of signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazolidine derivatives .

Properties

IUPAC Name

methyl 4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-12(19)7-2-4-8(5-3-7)15-10(17)6-9-11(18)16-13(14)21-9/h2-5,9H,6H2,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZTYNOOCQSWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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